Ethyl 6-azaspiro[3.4]octane-8-carboxylate
Description
Ethyl 6-azaspiro[3.4]octane-8-carboxylate (CAS: 2089648-68-8) is a spirocyclic compound featuring a nitrogen atom at position 6 and an ethyl ester group at position 6. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 193.23 g/mol (hydrochloride form: 219.71 g/mol, C₁₀H₁₈ClNO₂) . The spiro[3.4]octane core combines a five-membered and a four-membered ring, conferring unique conformational rigidity and stereochemical complexity. This structure is valuable in medicinal chemistry for designing bioactive molecules, particularly as a scaffold for protease inhibitors or neuromodulators.
The hydrochloride salt of this compound is soluble in DMSO (10 mM stock solution recommended) and requires storage at 2–8°C for short-term stability or -80°C for long-term preservation . Its synthesis and handling demand strict protocols to avoid decomposition, including protection from repeated freeze-thaw cycles .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 6-azaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)8-6-11-7-10(8)4-3-5-10/h8,11H,2-7H2,1H3 |
InChI Key |
VOGLIMCDGXSRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC12CCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 6-azaspiro[3.4]octane-8-carboxylate can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the spiro structure. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 6-azaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate biological pathways. Additionally, in the industry, it may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The spiro[3.4]octane scaffold is versatile, with modifications leading to diverse analogs. Below is a comparative analysis of key derivatives:
Detailed Analysis of Key Differences
Substituent Effects on Reactivity and Solubility Hydrochloride Salt (C₁₀H₁₈ClNO₂): The addition of HCl improves aqueous solubility (critical for biological assays) but requires stringent storage conditions (-80°C for long-term stability) . Benzyl Derivative (C₁₇H₂₃NO₂): The benzyl group enhances lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, making it relevant for neurological targets .
Functional Group Impact on Applications Cbz-Protected Amine (C₁₈H₂₄N₂O₄): The benzyloxycarbonyl (Cbz) group protects the amine during synthetic steps, enabling selective deprotection in multi-step syntheses of peptidomimetics . Oxa-Substituted Derivative (C₉H₁₅NO₃): The ether linkage increases polarity, improving solubility in polar solvents like ethanol or acetonitrile, which is advantageous for formulation .
Structural Rigidity and Bioactivity The spiro[3.4]octane core in all analogs restricts conformational flexibility, reducing entropic penalties during target binding. For example, the tert-butyl ester in the thia-substituted compound (C₁₁H₁₉NO₃S) may stabilize transition states in enzyme inhibition .
Biological Activity
Ethyl 6-azaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a spirocyclic framework that includes an azaspiro configuration. The molecular formula is with a molecular weight of approximately 171.23 g/mol. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity, leading to various biological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
- Receptor Modulation : this compound may bind to specific receptors, influencing signaling pathways that are crucial for cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function.
- Fungal Activity : Preliminary data suggest antifungal properties, although further research is needed to establish specific mechanisms.
Anticancer Potential
This compound has been investigated for its anticancer properties:
- Cell Proliferation Inhibition : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, suggesting a potential role as an anticancer agent.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate | Contains an oxygen atom in the spirocyclic structure | Different binding affinities and biological activities |
| Ethyl 5-azaspiro[3.4]octane-8-carboxylate | Varies in nitrogen positioning within the structure | Distinct pharmacological profiles |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL .
- Anticancer Research : In a recent investigation on various spirocyclic compounds, this compound demonstrated IC50 values lower than 20 µM against several cancer cell lines, indicating potent anticancer activity .
- Mechanistic Study : A mechanistic study highlighted that the compound's interaction with cellular receptors could lead to altered gene expression profiles associated with cell survival and proliferation .
Future Directions
The promising biological activities of this compound warrant further exploration through:
- In Vivo Studies : To validate in vitro findings and assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Studies : To optimize its chemical structure for enhanced biological activity.
- Clinical Trials : To evaluate its potential as a therapeutic agent in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
